3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Overview
Description
3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a compound that features a pyridine ring substituted with a chloro group at the 3-position and a pyrazolyl group at the 2-position, which itself is substituted with a trifluoromethyl group
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . They are used in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the synthesis of several crop-protection products .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a reaction that uses organoboron reagents like tfmp derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3-chloropyridine with 3-(trifluoromethyl)-1H-pyrazole under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include potassium carbonate, sodium hydride, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural features.
Agrochemicals: The compound is used in the development of pesticides and herbicides, leveraging its biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: Another pyridine derivative with similar substituents but different substitution patterns.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
Uniqueness
3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a chloro and a trifluoromethyl group, which impart distinct chemical properties. The combination of these groups with the pyrazolyl moiety enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)pyrazol-1-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-6-2-1-4-14-8(6)16-5-3-7(15-16)9(11,12)13/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZROUQPRNNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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